molecular formula C23H22N2 B412442 4'-(5-Pentyl-2-pyridinyl)[1,1'-biphenyl]-4-carbonitrile CAS No. 113305-21-8

4'-(5-Pentyl-2-pyridinyl)[1,1'-biphenyl]-4-carbonitrile

Cat. No.: B412442
CAS No.: 113305-21-8
M. Wt: 326.4g/mol
InChI Key: WRHGRPCYXNZQHI-UHFFFAOYSA-N
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Description

4'-(5-Pentyl-2-pyridinyl)[1,1'-biphenyl]-4-carbonitrile is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a benzonitrile group attached to a phenyl ring, which is further connected to a pyridine ring substituted with a pentyl group. The presence of these functional groups imparts distinct chemical and physical properties to the molecule, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4'-(5-Pentyl-2-pyridinyl)[1,1'-biphenyl]-4-carbonitrile typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4'-(5-Pentyl-2-pyridinyl)[1,1'-biphenyl]-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4'-(5-Pentyl-2-pyridinyl)[1,1'-biphenyl]-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4'-(5-Pentyl-2-pyridinyl)[1,1'-biphenyl]-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both a nitrile group and a pentyl-substituted pyridine ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

113305-21-8

Molecular Formula

C23H22N2

Molecular Weight

326.4g/mol

IUPAC Name

4-[4-(5-pentylpyridin-2-yl)phenyl]benzonitrile

InChI

InChI=1S/C23H22N2/c1-2-3-4-5-19-8-15-23(25-17-19)22-13-11-21(12-14-22)20-9-6-18(16-24)7-10-20/h6-15,17H,2-5H2,1H3

InChI Key

WRHGRPCYXNZQHI-UHFFFAOYSA-N

SMILES

CCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N

Canonical SMILES

CCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N

Origin of Product

United States

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